molecular formula C10H12O3 B1218902 2-(4-Methoxyphenyl)propanoic acid CAS No. 942-54-1

2-(4-Methoxyphenyl)propanoic acid

Cat. No. B1218902
M. Wt: 180.2 g/mol
InChI Key: KBDLTYNZHQRMQC-UHFFFAOYSA-N
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Patent
US04016193

Procedure details

In a mixture of 12ml of hydroiodic acid, 90ml of acetic acid and 1g of phosphorus 10g of 2-(4-methoxyphenyl)propionic acid was refluxed for 3 hours and the reaction mixture was concentrated. 20ml of methanol and 2ml of sulfuric acid were added to the residue and the mixture was refluxed for one hour. After the methanol was concentrated, the water was added to the residue and extracted with ether. The extract was washed over magnesium sulfate and the ether was distilled off. The residue was distilled under reduced pressure to give the object compound having b.p. 150° - 153° C/6mm Hg in a yield of 6.7g (67%)
Quantity
90 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](O)(=O)C.CO.[P].C[O:9][C:10]1[CH:15]=[CH:14][C:13]([CH:16]([CH3:20])[C:17]([OH:19])=[O:18])=[CH:12][CH:11]=1>I>[OH:9][C:10]1[CH:15]=[CH:14][C:13]([CH:16]([CH3:20])[C:17]([O:19][CH3:1])=[O:18])=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
90 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[P]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)C(C(=O)O)C
Name
Quantity
12 mL
Type
solvent
Smiles
I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
20ml of methanol and 2ml of sulfuric acid were added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for one hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
After the methanol was concentrated
ADDITION
Type
ADDITION
Details
the water was added to the residue
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The extract was washed over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the ether was distilled off
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give the object compound

Outcomes

Product
Name
Type
Smiles
OC1=CC=C(C=C1)C(C(=O)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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